![molecular formula C15H22N2O B2800959 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol CAS No. 2167852-47-1](/img/structure/B2800959.png)

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

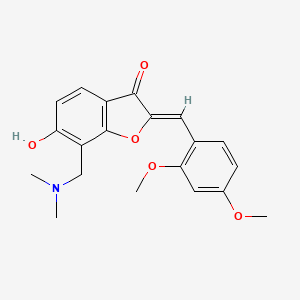

“3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol” is a chemical compound with the CAS Number: 2167852-47-1 . It has a molecular weight of 246.35 . The IUPAC name for this compound is 3-((benzylamino)methyl)quinuclidin-3-ol . It is typically stored at room temperature and comes in a powder form .

Aplicaciones Científicas De Investigación

Intermediate for Pharmaceuticals

The compound is a valuable intermediate for the synthesis of a broad range of pharmaceuticals . It is used in the production of various drugs due to its unique chemical structure.

Production of Antimuscarinic Agents

It serves as a chiral building block for many antimuscarinic agents . Antimuscarinic agents are drugs that block the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These agents have wide-ranging applications in medicine, from treatment of respiratory diseases to gastrointestinal disorders.

Biocatalytic Production of Chiral Quinuclidin-3-ols

The optically active quinuclidin-3-ol is an important intermediate in the preparation of physiologically or pharmacologically active compounds . A new biocatalytic method for the production of chiral quinuclidin-3-ols has been examined .

Chemoselective α-Iodination of Acrylic Esters

The compound has been used in chemoselective α-iodination of various simple and multi-functionalised acrylic esters via Morita-Baylis-Hillman protocol . This process is important in organic synthesis, particularly in the preparation of complex molecules from simpler ones.

Cleavage of β-Keto and Vinylogous β-Keto Esters

It has been used as a reagent for the cleavage of β-keto and vinylogous β-keto esters . This process is a key step in the synthesis of many organic compounds.

Preparation of Cholinergic Receptor Ligands

The compound has been used as a synthon for the preparation of cholinergic receptor ligands . These ligands have applications in the study of neurobiology and in the development of drugs for neurological disorders.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

3-[(benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-15(12-17-8-6-14(15)7-9-17)11-16-10-13-4-2-1-3-5-13/h1-5,14,16,18H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVQWEOVNFHSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CNCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Benzylamino)methyl)quinuclidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800878.png)

![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)

![5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2800882.png)

![3-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2800884.png)

![2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2800889.png)

![1-[4-[4-[7-(4-Methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone](/img/structure/B2800891.png)

![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)